

A Technical Guide to the Cloning and Expression of the Human Insulin Gene

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For decades, the production of recombinant human insulin has been a cornerstone of biotechnology, providing a life-saving therapeutic for millions of individuals with diabetes. This guide offers an in-depth overview of the core methodologies involved in the cloning of the human insulin gene and its subsequent expression, tailored for researchers, scientists, and professionals in drug development.

The Human Insulin Gene and its Product

The human insulin gene, located on chromosome 11, is comprised of three exons and two introns.[1][2] Its transcription and subsequent processing in pancreatic beta cells yield a messenger RNA (mRNA) that is translated into preproinsulin. This precursor molecule undergoes a series of post-translational modifications to become the mature, active insulin hormone.

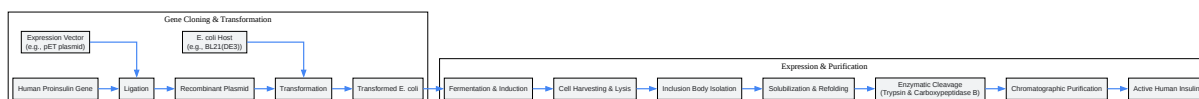
The process begins with the cleavage of a signal peptide from preproinsulin in the endoplasmic reticulum, resulting in proinsulin.[3] Proinsulin is a single polypeptide chain that contains the future A and B chains of insulin, connected by a C-peptide.[3] Within the Golgi apparatus and maturing secretory granules, proinsulin is cleaved by prohormone convertases (primarily PC1/3 and PC2) and carboxypeptidase E to remove the C-peptide, leaving the A and B chains.[3][4][5] These two chains are connected by two intermolecular disulfide bonds, with an additional intramolecular disulfide bond within the A-chain, forming the final 51-amino acid active insulin molecule.[3]

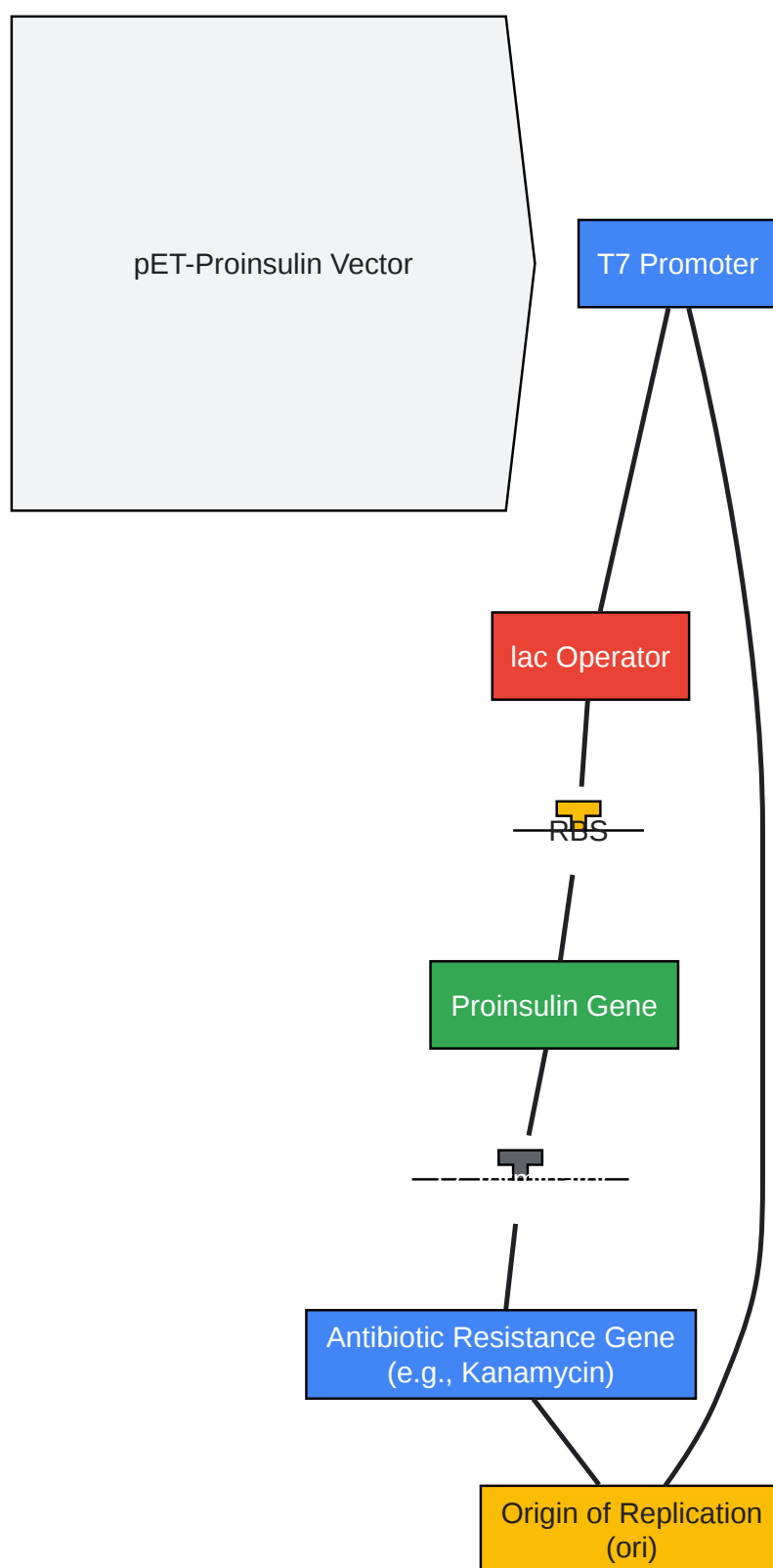
Recombinant Production Strategy: From Gene to Protein

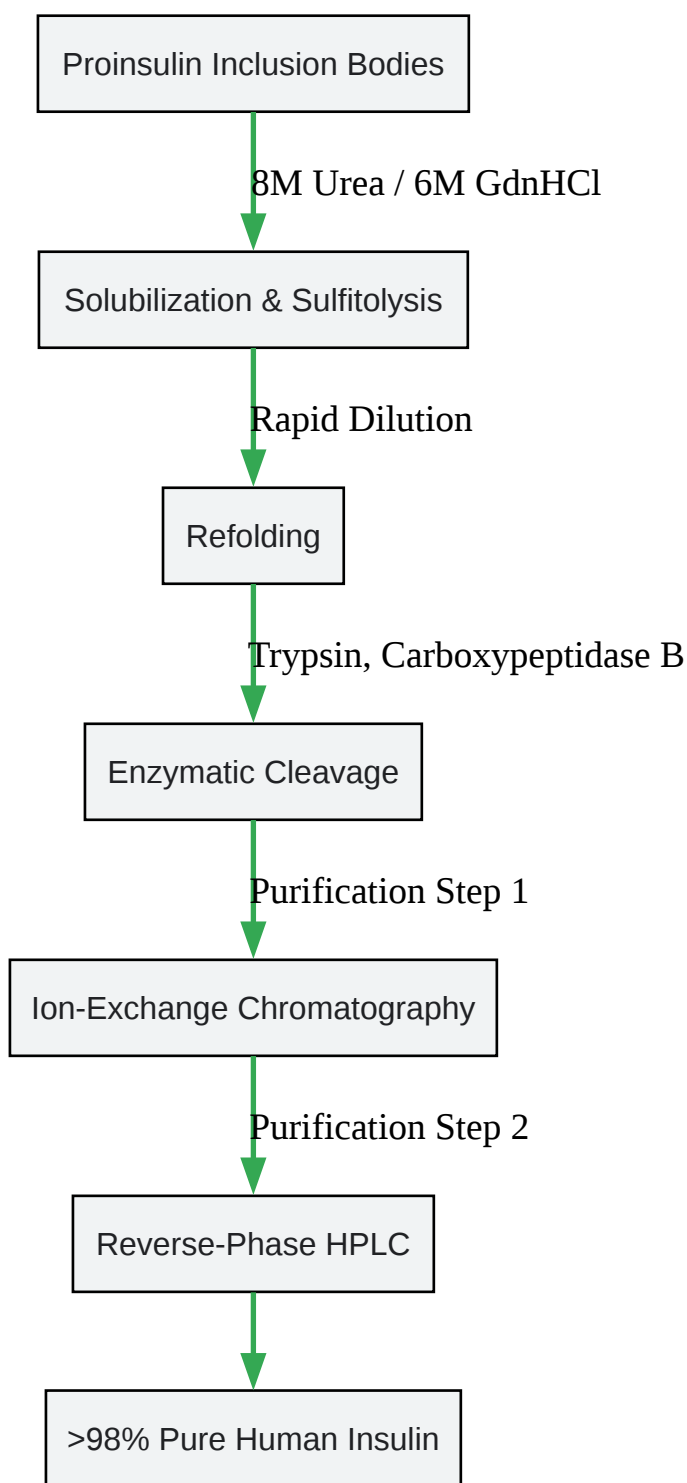
The commercial production of recombinant human insulin predominantly utilizes *Escherichia coli* as the expression host due to its rapid growth, well-understood genetics, and cost-effective cultivation.^{[6][7]} While early methods involved the separate synthesis and joining of the A and B chains, the contemporary and more efficient approach involves the expression of a proinsulin precursor.^{[6][8]} This proinsulin is typically expressed as a fusion protein within intracellular inclusion bodies.^[6]

The general workflow for recombinant human insulin production is as follows:

- **Gene Cloning:** The gene encoding human proinsulin is inserted into an expression plasmid.
- **Transformation:** The recombinant plasmid is introduced into a suitable *E. coli* host strain.
- **Fermentation and Expression:** The transformed *E. coli* are cultured in large-scale fermenters, and the expression of the proinsulin fusion protein is induced.
- **Purification and Processing:** The cells are harvested, and the proinsulin is purified from inclusion bodies, refolded, and enzymatically converted to active human insulin.







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